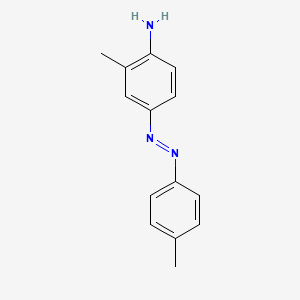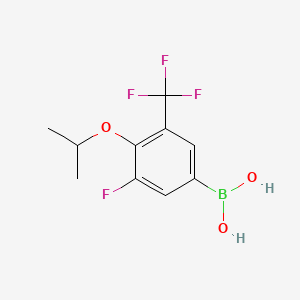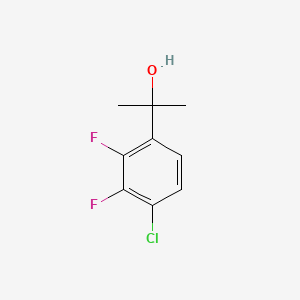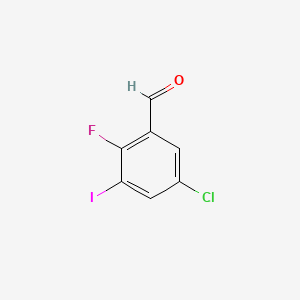
5-Chloro-2-fluoro-3-iodobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-fluoro-3-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3ClFIO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-fluorobenzaldehyde, followed by selective iodination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-3-iodobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-fluoro-3-iodobenzoic acid.
Reduction: 5-Chloro-2-fluoro-3-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-fluoro-3-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-3-iodobenzaldehyde depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate the benzene ring towards nucleophilic attack. The aldehyde group also plays a crucial role in its reactivity, allowing for various transformations through oxidation, reduction, and condensation reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-4-iodobenzaldehyde
- 2-Fluoro-5-iodobenzaldehyde
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde
Uniqueness
5-Chloro-2-fluoro-3-iodobenzaldehyde is unique due to the specific positions of the chlorine, fluorine, and iodine atoms on the benzene ring
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
InChI Key |
JPCJVBOPOWLALL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


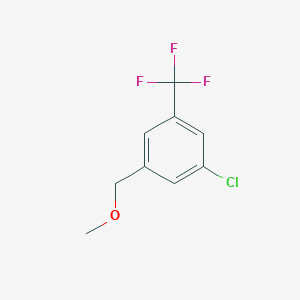
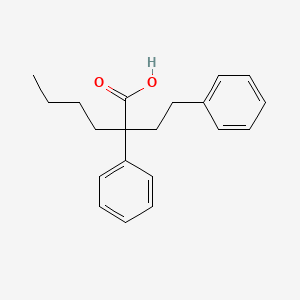
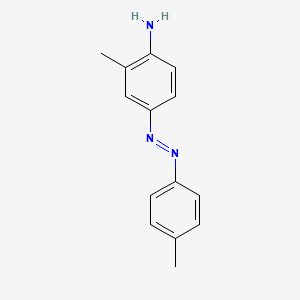
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)
![2,4,6-trimethyl-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B14020004.png)
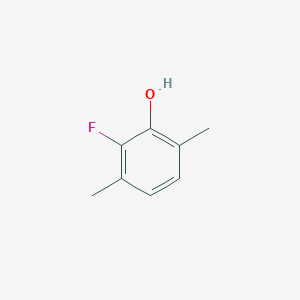
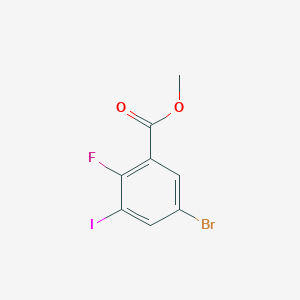
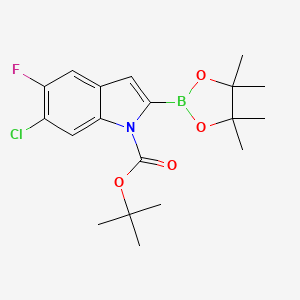
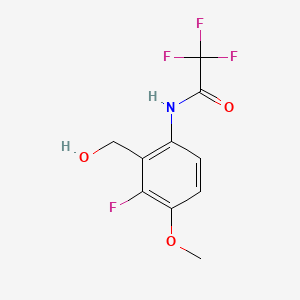
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
